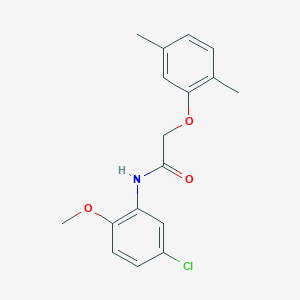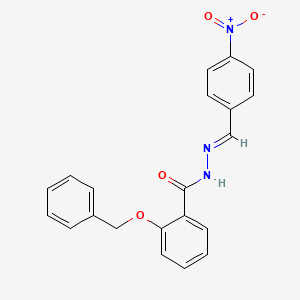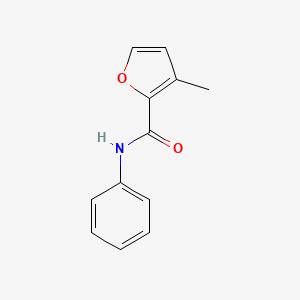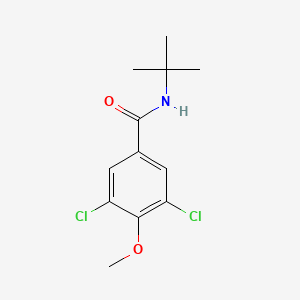
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide, also known as WY-14643, is a synthetic agonist of the peroxisome proliferator-activated receptor alpha (PPARα). It has been widely used in scientific research to investigate the role of PPARα in various biological processes.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide binds to and activates PPARα, which is a nuclear receptor that regulates gene expression by binding to specific DNA sequences. Activation of PPARα by N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide leads to the upregulation of genes involved in fatty acid oxidation, ketogenesis, and gluconeogenesis, while downregulating genes involved in lipogenesis and inflammation. This results in an increase in energy expenditure and a decrease in lipid accumulation.
Biochemical and Physiological Effects:
Activation of PPARα by N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects. It increases fatty acid oxidation and ketogenesis in the liver, leading to a decrease in triglyceride levels and an increase in ketone body production. It also decreases lipogenesis and inflammation in the liver and adipose tissue, leading to a decrease in insulin resistance and inflammation. Furthermore, it has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has several advantages for lab experiments. It is a potent and selective agonist of PPARα, which allows for specific activation of this receptor. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use. It has a short half-life in vivo, which requires frequent dosing in animal experiments. It also has a low solubility in water, which can limit its use in some experimental settings.
Orientations Futures
There are several future directions for the use of N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide in scientific research. One area of interest is the role of PPARα in cancer. N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its use as a potential cancer therapy is being investigated. Another area of interest is the use of N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide in the treatment of metabolic disorders, such as fatty liver disease and diabetes. Finally, the development of more potent and selective PPARα agonists, based on the structure of N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide, is an area of active research.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide involves several steps. First, 5-chloro-2-methoxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. Then, this acid chloride is reacted with 2-(2,5-dimethylphenoxy)ethylamine to form the amide. Finally, the amide is acetylated with acetic anhydride to yield N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide. The overall yield of the synthesis is around 40%.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has been used in a wide range of scientific research studies. It has been shown to activate PPARα, which regulates the expression of genes involved in lipid metabolism, inflammation, and oxidative stress. N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has been used to investigate the role of PPARα in various biological processes, including liver regeneration, fatty liver disease, atherosclerosis, and cancer. It has also been used to study the effects of PPARα activation on glucose homeostasis and insulin sensitivity.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-4-5-12(2)16(8-11)22-10-17(20)19-14-9-13(18)6-7-15(14)21-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPWRVOEDQLQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
![N-(tert-butyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801117.png)

![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
![1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5801134.png)
![10,10-dimethyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]furo[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5801140.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5801159.png)
![ethyl 4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5801161.png)
![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)


![N-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5801194.png)
![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5801195.png)